molecular formula C9H12N2O2S B1408958 4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide CAS No. 1799977-54-0

4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide

Cat. No.: B1408958
CAS No.: 1799977-54-0
M. Wt: 212.27 g/mol
InChI Key: YXHHLUFIVHKMAI-UHFFFAOYSA-N
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Description

4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged 1,2-thiazepine dioxide scaffold. This scaffold is recognized as a "privileged structure," meaning its single molecular framework can be optimized to provide ligands for a diverse range of biological receptors . The benzo-fused 1,2-thiazepine dioxide core, in particular, is associated with remarkable biological activities and is present in several pharmacologically active compounds . Researchers value this structural class for its potential in developing novel therapeutic agents. The specific pyrido-fused structure of this compound is closely related to inhibitors that have been co-crystallized with biological targets, such as casein kinase 1 delta (CK1δ), demonstrating the relevance of this chemotype in the design of enzyme inhibitors for research . The 1,1-dioxide (sulfone) group is a common feature that can influence the compound's electronic properties, solubility, and binding interactions with target proteins. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore the potential of this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a starting point for biological screening in the pursuit of new chemical entities.

Properties

IUPAC Name

4-methyl-2,3,4,5-tetrahydropyrido[4,3-f]thiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-7-4-8-2-3-10-6-9(8)14(12,13)11-5-7/h2-3,6-7,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHHLUFIVHKMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=NC=C2)S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable thioamide in the presence of an oxidizing agent to form the desired thiazepine ring . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C for ethanol)

    Catalyst: Triethylamine or other bases

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiazepine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Key Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference
2,3-Dihydro-4-methyl-9-methoxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one 160–161 71 $ ^1H $-NMR: δ 2.40 (s, 3H, CH$3$), 3.85 (s, 3H, OCH$3$)
2,3-Dihydro-4-methyl-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one 265–268 56 $ ^1H $-NMR: δ 2.38 (s, 3H, CH$_3$), 9.20 (s, 1H, OH)
This compound (hypothetical) N/A N/A Expected $ ^1H $-NMR: δ 2.35–2.50 (CH$_3$), 3.50–4.20 (ring protons)

Key Observations :

  • The methyl group in position 4 is a common feature in analogs like kb-NB165-16 and kb-NB165-17, contributing to steric stabilization .
  • The sulfone group in the target compound differentiates it from thiazepinones (e.g., kb-NB165-16), likely enhancing polarity and metabolic stability.

Key Observations :

  • The synthesis of benzothiadiazepines often involves sulfonamide intermediates and transition metal-catalyzed cyclization, as seen in AstraZeneca’s method for odevixibat intermediates .

Pharmacological Relevance

The pyrido-fused system in the target compound may alter receptor binding compared to benzothieno analogs due to differences in π-stacking and hydrogen-bonding capabilities.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., methyl groups at C4) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₈H₁₁N₃O₂S for a related thiadiazine derivative ).
  • X-ray Crystallography : Resolve bond angles and dihedral angles in the heterocyclic core .
  • DFT Calculations : Compare experimental IR/Raman spectra with theoretical models to verify stereoelectronic effects .

How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

Q. Advanced Research Focus

  • Substituent Effects : Replace the methyl group at C4 with bulkier alkyl/aryl groups (e.g., ethyl, p-tolyl) to study steric effects on receptor binding .
  • Bioactivity Assays : Use in vitro models (e.g., enzyme inhibition or cell viability assays) to correlate structural changes with activity. For example, electron-withdrawing groups (e.g., fluoro) may enhance metabolic stability but reduce solubility .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

How can contradictory data in biological studies (e.g., varying IC₅₀ values across assays) be resolved?

Q. Advanced Research Focus

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell line). For instance, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays .
  • Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., allosteric vs. competitive inhibition) using kinetic studies (e.g., Lineweaver-Burk plots) .
  • Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO %), incubation time, and assay detection limits .

What advanced experimental design frameworks are applicable for studying this compound’s mechanism of action?

Q. Advanced Research Focus

  • Systems Biology Approaches : Integrate omics data (proteomics, metabolomics) to map pathways affected by the compound .
  • Theoretical Anchoring : Use conceptual frameworks like transition-state theory for enzyme inhibition studies or molecular dynamics simulations to model ligand-receptor interactions .
  • Controlled Perturbations : Apply CRISPR-based gene editing to isolate target proteins and validate binding via SPR or ITC .

How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?

Q. Advanced Research Focus

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman) to track intermediate formation .
  • Flow Chemistry : Optimize continuous flow systems for exothermic steps (e.g., Grignard reactions) to improve heat dissipation .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and crystallinity for batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide
Reactant of Route 2
4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide

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